2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
CAS No.:
Cat. No.: VC15972308
Molecular Formula: C12H12FNO
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FNO |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | BGSLIJUPBSKQIP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one features a bicyclic quinoline scaffold with substitutions at positions 2, 3, 4, and 6. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the following substituents:
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2-position: Ethyl group ()
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3-position: Methyl group ()
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4-position: Ketone group ()
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6-position: Fluorine atom ()
The IUPAC name, 2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one, reflects this substitution pattern. The fluorine atom at position 6 enhances electronegativity, influencing both reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.23 g/mol |
| Canonical SMILES | CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
| InChI Key | BGSLIJUPBSKQIP-UHFFFAOYSA-N |
| PubChem CID | 9877703 |
Synthesis and Optimization Strategies
Challenges in Optimization
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Regioselectivity: Fluorine’s electron-withdrawing effects complicate substitution patterns, necessitating precise control over reaction conditions .
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Metabolic Stability: Early analogs with simple alkyl chains exhibited rapid hepatic degradation, prompting the adoption of electron-withdrawing groups (e.g., −OCF) to enhance stability .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 205.23.
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Table 2: Representative NMR Data for Analogous Compounds
| Compound | H NMR (δ, ppm) | F NMR (δ, ppm) |
|---|---|---|
| 6-Fluoro-4-methoxy-2-methylquinoline | 8.56 (d, J = 6.6 Hz), 2.70 (s) | −112 |
| 4-Chloro-6-fluoro-2-methylquinoline | 8.27 (d, J = 6.6 Hz), 2.70 (s) | −107 |
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